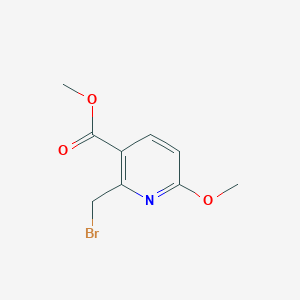
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a bromomethyl group, a methoxy group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methyl-6-methoxypyridine-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary alcohols.
Applications De Recherche Scientifique
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromomethylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Methyl 2-bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Methyl 2-bromomethylacrylate: Contains an acrylate group instead of a pyridine ring.
Uniqueness
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts different electronic properties and reactivity compared to benzene or acrylate derivatives. The combination of the bromomethyl and methoxy groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(9(12)14-2)7(5-10)11-8/h3-4H,5H2,1-2H3 |
Clé InChI |
ZRMUVQCISDPWIS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


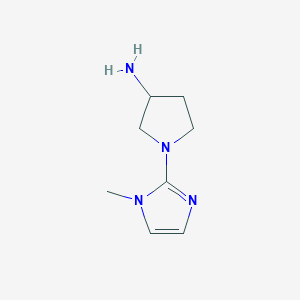

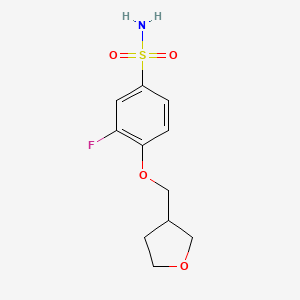
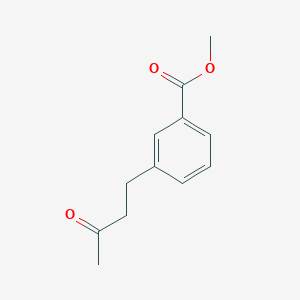
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B13519467.png)
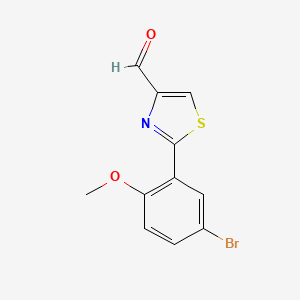
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
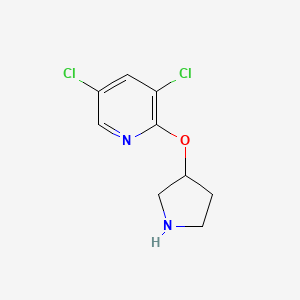
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
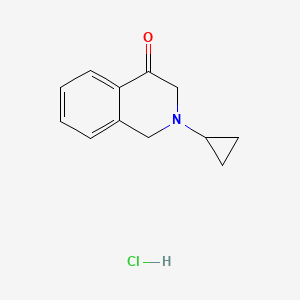
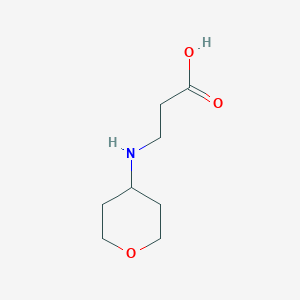
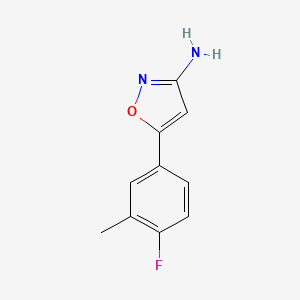
![1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13519515.png)

